molecular formula C12H14N2O2 B11885333 2-(6-(2-aminoethyl)-1H-indol-3-yl)acetic acid CAS No. 852615-34-0

2-(6-(2-aminoethyl)-1H-indol-3-yl)acetic acid

Katalognummer: B11885333
CAS-Nummer: 852615-34-0
Molekulargewicht: 218.25 g/mol
InChI-Schlüssel: HNXJOSSHZREKSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-(2-aminoethyl)-1H-indol-3-yl)acetic acid is a compound that belongs to the class of indole derivatives It is structurally characterized by an indole ring fused with an acetic acid moiety and an aminoethyl side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(2-aminoethyl)-1H-indol-3-yl)acetic acid typically involves the reaction of indole derivatives with aminoethyl groups under specific conditions. One common method involves the use of indole-3-acetic acid as a starting material, which is then reacted with ethylenediamine in the presence of a catalyst to form the desired compound. The reaction is usually carried out under reflux conditions with a suitable solvent such as methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(6-(2-aminoethyl)-1H-indol-3-yl)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(6-(2-aminoethyl)-1H-indol-3-yl)acetic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(6-(2-aminoethyl)-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to serotonin receptors, influencing neurotransmitter activity and modulating various physiological processes. Additionally, it may interact with enzymes involved in the biosynthesis of other biologically active molecules, thereby affecting cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its combination of an indole ring, an acetic acid moiety, and an aminoethyl side chain. This unique structure allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

852615-34-0

Molekularformel

C12H14N2O2

Molekulargewicht

218.25 g/mol

IUPAC-Name

2-[6-(2-aminoethyl)-1H-indol-3-yl]acetic acid

InChI

InChI=1S/C12H14N2O2/c13-4-3-8-1-2-10-9(6-12(15)16)7-14-11(10)5-8/h1-2,5,7,14H,3-4,6,13H2,(H,15,16)

InChI-Schlüssel

HNXJOSSHZREKSH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1CCN)NC=C2CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.